![molecular formula C8H6N4O B2679486 4-羟基-1-甲基-1H-吡唑啉[3,4-b]吡啶-5-碳腈 CAS No. 116835-13-3](/img/structure/B2679486.png)

4-羟基-1-甲基-1H-吡唑啉[3,4-b]吡啶-5-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

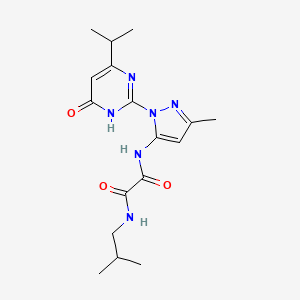

“4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile” is a chemical compound with the empirical formula C7H4N4 . It belongs to the class of pyrazolo[3,4-b]pyridines, which are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .

科学研究应用

- Anticancer Agents : Researchers have explored the anticancer potential of pyrazolo[3,4-b]pyridines. These compounds exhibit cytotoxic effects against various cancer cell lines by interfering with cell cycle progression and inducing apoptosis .

- Kinase Inhibitors : Some derivatives of this scaffold act as kinase inhibitors, targeting specific kinases involved in disease pathways. For instance, they may inhibit kinases related to inflammation, angiogenesis, or cell proliferation .

- Anti-Inflammatory Properties : Certain pyrazolo[3,4-b]pyridines demonstrate anti-inflammatory activity by modulating cytokines and inflammatory mediators .

- Organic Semiconductors : Researchers have investigated the use of pyrazolo[3,4-b]pyridines as building blocks for organic semiconductors. These materials can be incorporated into organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) .

- Photovoltaic Applications : The electron-rich nature of this scaffold makes it suitable for organic photovoltaic devices. Researchers have explored its potential in solar cells .

- Transition Metal Complexes : Pyrazolo[3,4-b]pyridines can coordinate with transition metals, leading to catalytic applications. These complexes participate in various reactions, including cross-coupling, C-H activation, and cyclization .

- Multicomponent Reactions : Researchers have developed efficient synthetic routes to pyrazolo[3,4-b]pyridines using multicomponent reactions. These methods allow for the construction of complex molecules .

- Fluorescent Probes : Some derivatives of this scaffold exhibit fluorescence properties. Researchers have used them as fluorescent probes for cellular imaging and tracking specific biological processes .

- Receptor Ligands : Pyrazolo[3,4-b]pyridines have been explored as ligands for various receptors, including GPCRs (G protein-coupled receptors) and ion channels. These ligands can aid in drug discovery and understanding receptor function .

- Pesticides and Herbicides : Researchers have investigated the potential of pyrazolo[3,4-b]pyridines as agrochemicals. These compounds may act as insecticides, fungicides, or herbicides .

- Photosensitizers : Some pyrazolo[3,4-b]pyridines exhibit photodynamic properties. They can generate reactive oxygen species upon light activation, making them suitable for PDT in cancer treatment .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Catalysis and Synthetic Chemistry

Biological Studies and Imaging

Agrochemicals and Pest Control

Photodynamic Therapy (PDT)

属性

IUPAC Name |

1-methyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O/c1-12-8-6(4-11-12)7(13)5(2-9)3-10-8/h3-4H,1H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDSEKUUMPAYNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=O)C(=CN2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2679405.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2679406.png)

![3-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-(1,3-benzodioxol-5-ylmethyl)propanamide](/img/structure/B2679412.png)

![1-[(3S)-3-(4-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2679416.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2679421.png)